molecular formula C10H19ClN2O3S B2399731 2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide CAS No. 2411275-88-0

2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide

Cat. No.: B2399731
CAS No.: 2411275-88-0
M. Wt: 282.78
InChI Key: MQUITVBLPMINFF-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro group, a methanesulfonamide group, and a cyclopentyl ring. Its molecular formula is C10H18ClNO3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide typically involves multiple steps. One common method includes the reaction of cyclopentylamine with methanesulfonyl chloride to form N-(methanesulfonyl)cyclopentylamine. This intermediate is then reacted with 2-chloropropanoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methanesulfonamide group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The carbonyl group in the propanamide moiety can be reduced to form corresponding alcohols.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Reactions: Products include azido or thiol-substituted derivatives.

    Oxidation Reactions: Sulfone derivatives.

    Reduction Reactions: Alcohol derivatives.

Scientific Research Applications

2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methanesulfonamide group may enhance the compound’s solubility and facilitate its transport across cell membranes. The cyclopentyl ring provides structural stability and influences the compound’s overall conformation.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2-methylphenyl)propanamide: Similar in structure but with a methylphenyl group instead of a methanesulfonamidomethyl group.

    N-(2-Chloroethyl)-N-methylcyclopentylamine: Contains a chloroethyl group and a cyclopentylamine moiety.

    2-Chloro-N-(cyclopentylmethyl)acetamide: Features a cyclopentylmethyl group and an acetamide moiety.

Uniqueness

2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

2-chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClN2O3S/c1-7(11)10(14)13-9-5-3-4-8(9)6-12-17(2,15)16/h7-9,12H,3-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUITVBLPMINFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCC1CNS(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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